Cas no 1036990-62-1 (3-Iodo-imidazo1,2-apyridine-7-carboxamide)

3-Iodo-imidazo1,2-apyridine-7-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide
- IMidazo[1,2-a]pyridine-7-carboxaMide, 3-iodo-
- CS-0365910
- 1036990-62-1
- F18703
- SCHEMBL557149
- 3-Iodo-imidazo1,2-apyridine-7-carboxamide
-
- MDL: MFCD12400827
- Inchi: InChI=1S/C8H6IN3O/c9-6-4-11-7-3-5(8(10)13)1-2-12(6)7/h1-4H,(H2,10,13)
- InChI Key: CXWXFNIIEPKKDG-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 286.95556Da
- Monoisotopic Mass: 286.95556Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 60.4Ų
3-Iodo-imidazo1,2-apyridine-7-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D782709-250mg |
Imidazo[1,2-a]pyridine-7-carboxamide, 3-iodo- |
1036990-62-1 | 95% | 250mg |
$180 | 2024-07-28 | |
TRC | I706593-50mg |
3-Iodo-imidazo[1,2-a]pyridine-7-carboxamide |
1036990-62-1 | 50mg |
$ 115.00 | 2022-06-04 | ||
TRC | I706593-100mg |
3-Iodo-imidazo[1,2-a]pyridine-7-carboxamide |
1036990-62-1 | 100mg |
$ 185.00 | 2022-06-04 | ||
eNovation Chemicals LLC | D782709-250mg |
Imidazo[1,2-a]pyridine-7-carboxamide, 3-iodo- |
1036990-62-1 | 95% | 250mg |
$180 | 2025-02-19 | |
Chemenu | CM268960-1g |
3-Iodoimidazo[1,2-a]pyridine-7-carboxamide |
1036990-62-1 | 95% | 1g |
$402 | 2021-08-18 | |
Chemenu | CM268960-1g |
3-Iodoimidazo[1,2-a]pyridine-7-carboxamide |
1036990-62-1 | 95% | 1g |
$*** | 2023-04-03 | |
Apollo Scientific | OR305172-250mg |
3-Iodoimidazo[1,2-a]pyridine-7-carboxamide |
1036990-62-1 | 250mg |
£140.00 | 2024-05-26 | ||
TRC | I706593-10mg |
3-Iodo-imidazo[1,2-a]pyridine-7-carboxamide |
1036990-62-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
Alichem | A029183499-1g |
3-Iodoimidazo[1,2-a]pyridine-7-carboxamide |
1036990-62-1 | 95% | 1g |
$425.70 | 2023-09-04 | |
eNovation Chemicals LLC | D782709-1g |
Imidazo[1,2-a]pyridine-7-carboxamide, 3-iodo- |
1036990-62-1 | 95% | 1g |
$370 | 2024-07-28 |
3-Iodo-imidazo1,2-apyridine-7-carboxamide Related Literature
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
Additional information on 3-Iodo-imidazo1,2-apyridine-7-carboxamide
Professional Introduction to Compound with CAS No. 1036990-62-1 and Product Name: 3-Iodo-imidazo1,2-apyridine-7-carboxamide
The compound with the CAS number 1036990-62-1 and the product name 3-Iodo-imidazo1,2-apyridine-7-carboxamide represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural features and promising biological activities. The presence of both iodine and amide functional groups in its molecular framework makes it a versatile scaffold for further chemical modifications and biological evaluations.
Recent research has highlighted the potential of 3-Iodo-imidazo1,2-apyridine-7-carboxamide as a key intermediate in the synthesis of novel pharmaceutical agents. Its imidazo[1,2-a]pyridine core is a well-documented motif in drug discovery, known for its ability to interact with various biological targets. The introduction of an iodine atom at the 3-position enhances its reactivity, making it an attractive candidate for palladium-catalyzed cross-coupling reactions, which are widely employed in the construction of complex molecular architectures.
One of the most compelling aspects of this compound is its utility in the development of small-molecule inhibitors targeting enzymes involved in critical cellular pathways. For instance, studies have demonstrated its efficacy in modulating kinases and other protein kinases, which play pivotal roles in cancer progression and inflammatory diseases. The amide group at the 7-position provides a handle for further derivatization, allowing chemists to fine-tune the pharmacokinetic properties of potential drug candidates.
The synthesis of 3-Iodo-imidazo1,2-apyridine-7-carboxamide involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the imidazo[1,2-a]pyridine ring system. Subsequent functionalization at the 3-position with an iodine atom is achieved through halogenation reactions, which can be selectively carried out using reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
Once the iodinated intermediate is obtained, the introduction of the amide group at the 7-position is performed using standard amide coupling techniques. Reagents like carbodiimides (e.g., DCC or EDC) or coupling catalysts such as HATU or PyBOP are commonly employed to facilitate this transformation. The resulting 3-Iodo-imidazo1,2-apyridine-7-carboxamide can then be isolated and purified using techniques such as column chromatography or recrystallization.
In terms of biological activity, preliminary studies have revealed that 3-Iodo-imidazo1,2-apyridine-7-carboxamide exhibits notable inhibitory effects on certain enzymes associated with metabolic disorders. Its ability to bind to these targets with high affinity suggests that it may serve as a lead compound for the development of therapeutic agents aimed at regulating glucose metabolism and lipid biosynthesis. Additionally, its potential role in modulating immune responses has been explored, indicating its relevance in immunomodulatory drug discovery.
The structural versatility of 3-Iodo-imidazo1,2-apyridine-7-carboxamide also makes it a valuable tool for medicinal chemists seeking to explore new chemical space. By employing transition-metal-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, this compound can be transformed into a diverse array of derivatives with tailored biological properties. Such modifications are essential for optimizing drug-like characteristics, including solubility, bioavailability, and metabolic stability.
Recent advances in computational chemistry have further enhanced the utility of 3-Iodo-imidazo1,2-apyridine-7-carboxamide in drug design. Molecular modeling studies have been conducted to predict its binding interactions with target proteins, providing insights into how structural modifications might improve its pharmacological profile. These computational approaches complement experimental efforts by allowing researchers to rapidly screen large libraries of derivatives and identify promising candidates for further investigation.
The growing interest in 3-Iodo-imidazo1,2-apyridine-7-carboxamide underscores its significance as a building block in modern drug discovery. Its unique combination of structural features and functional groups positions it as a versatile scaffold for developing innovative therapeutic agents across multiple disease areas. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of medicinal chemistry investigations in the coming years.
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